molecular formula C9H18N2 B13629742 3-((Pyrrolidin-1-yl)methyl)cyclobutanamine CAS No. 1206969-14-3

3-((Pyrrolidin-1-yl)methyl)cyclobutanamine

Cat. No.: B13629742
CAS No.: 1206969-14-3
M. Wt: 154.25 g/mol
InChI Key: HSEKUIBGQNAAIP-UHFFFAOYSA-N
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Description

3-((Pyrrolidin-1-yl)methyl)cyclobutanamine is a compound that features a cyclobutanamine core with a pyrrolidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyrrolidin-1-yl)methyl)cyclobutanamine typically involves the reaction of cyclobutanone with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of cyclobutanone using pyrrolidine and a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-((Pyrrolidin-1-yl)methyl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or imines.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while substitution reactions can introduce various functional groups to the cyclobutanamine core.

Scientific Research Applications

3-((Pyrrolidin-1-yl)methyl)cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((Pyrrolidin-1-yl)methyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity due to its structural properties. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.

    Cyclobutanamine: The core structure without the pyrrolidinylmethyl substituent.

    Pyrrolidinone: A related compound with a carbonyl group in the pyrrolidine ring.

Uniqueness

3-((Pyrrolidin-1-yl)methyl)cyclobutanamine is unique due to the combination of the cyclobutanamine core and the pyrrolidinylmethyl substituent. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1206969-14-3

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

3-(pyrrolidin-1-ylmethyl)cyclobutan-1-amine

InChI

InChI=1S/C9H18N2/c10-9-5-8(6-9)7-11-3-1-2-4-11/h8-9H,1-7,10H2

InChI Key

HSEKUIBGQNAAIP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2CC(C2)N

Origin of Product

United States

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